

Physicochemical Properties of 3-Methyl-1-pentanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-1-pentanol

Cat. No.: B047404

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-pentanol (IUPAC name: 3-methylpentan-1-ol) is a primary alcohol with the chemical formula C₆H₁₄O.[1][2][3][4] It is a colorless liquid that occurs naturally in some plants, such as the tabasco pepper (*Capsicum frutescens*).[3] This document provides a comprehensive overview of the core physicochemical properties of **3-Methyl-1-pentanol**, intended to serve as a technical resource for professionals in research and development. All quantitative data is summarized for clarity, and generalized experimental protocols for determining these properties are detailed.

Core Physicochemical Properties

The key physicochemical characteristics of **3-Methyl-1-pentanol** are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its use as a solvent, reagent, or in the development of new chemical entities.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C6H14O	[1] [4] [5]
Molecular Weight	102.17 g/mol	[1] [4] [5] [6] [7]
Appearance	Colorless liquid	[3] [4]
Density	0.823 g/mL at 25 °C	[1] [4] [6]
0.8242 g/cm ³ at 20 °C	[3]	
Boiling Point	151-152 °C at 760 mmHg	[1] [4] [6] [7]
153 °C	[3]	
Melting Point	-48.42 °C (estimate)	[4]
Refractive Index	n _{20/D} 1.418	[1] [6] [8]
1.41600 to 1.42300 at 20.00 °C	[7]	

Table 2: Safety and Flammability

Property	Value	Source(s)
Flash Point	60 °C (140 °F) - closed cup	[6]
58.89 °C (138.00 °F) - TCC	[7]	
Vapor Density	>1 (vs air)	[4] [6]
Vapor Pressure	1.264 mmHg at 25 °C (estimated)	[7]

Table 3: Solubility and Partitioning

Property	Value	Source(s)
Water Solubility	10.3 g/L (predicted)	[2]
4.282 g/L at 25 °C	[4][9]	
Solubility in other solvents	Soluble in alcohol and diethyl ether	[3][7]
logP (Octanol/Water Partition Coefficient)	1.95 (predicted, ALOGPS)	[2]
1.702 (estimated)	[7]	
1.75	[4][10]	

Experimental Protocols

The determination of the physicochemical properties listed above is conducted using standardized experimental methodologies. The following are detailed overviews of typical protocols that can be employed. These methods are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).^{[3][4][5][7]}

Density Determination

The density of a liquid can be determined using several methods, including a hydrometer, a pycnometer, or an oscillating U-tube density meter.

- Principle: Density is the mass per unit volume of a substance.
- Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature bath.
- Methodology (Pycnometer Method):
 - The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.
 - It is then filled with the sample liquid (**3-Methyl-1-pentanol**), taking care to avoid air bubbles.

- The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.
- The volume is adjusted to the mark, and the outside of the pycnometer is cleaned and dried.
- The mass of the filled pycnometer is determined.
- The procedure is repeated with a reference liquid of known density (e.g., distilled water).
- The density of the sample is calculated from the masses of the sample and the reference liquid and the known density of the reference liquid.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

- Principle: At the boiling point, the liquid undergoes a phase transition to a gas.
- Apparatus: Distillation flask, condenser, thermometer, heating mantle, and boiling chips.
- Methodology (Distillation Method):
 - A small volume of **3-Methyl-1-pentanol** is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
 - The apparatus is assembled with the thermometer bulb positioned so that its top is level with the bottom of the side-arm of the flask.
 - The liquid is heated gently.
 - The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses on the thermometer bulb. This stable temperature is the boiling point.
 - The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.

Melting Point Determination

For substances that are solid at room temperature, the melting point is determined. Since **3-Methyl-1-pentanol** is a liquid at room temperature, its freezing point would be determined, which is theoretically the same as its melting point.

- Principle: The melting point is the temperature at which a substance changes from a solid to a liquid state.
- Apparatus: A cooling bath, a sample tube, and a calibrated thermometer or temperature probe.
- Methodology:
 - A sample of **3-Methyl-1-pentanol** is placed in a sample tube.
 - The tube is immersed in a cooling bath (e.g., a mixture of dry ice and acetone).
 - The sample is slowly cooled while being gently stirred.
 - The temperature is monitored continuously. The freezing point is the temperature at which the first crystals appear and the temperature remains constant for a period.

Flash Point Determination

The flash point is a critical safety parameter, indicating the lowest temperature at which the vapor of a substance will ignite in the presence of an ignition source.

- Principle: A mixture of the substance's vapor and air is exposed to an ignition source at various temperatures.
- Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus).[\[6\]](#)
- Methodology (Closed-Cup Method):
 - The sample cup of the apparatus is filled with **3-Methyl-1-pentanol** to the specified level.
 - The lid is closed, and the sample is heated at a slow, constant rate.

- At regular temperature intervals, a test flame is introduced into the vapor space.
- The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.

Water Solubility Determination

This determines the extent to which a substance dissolves in water.

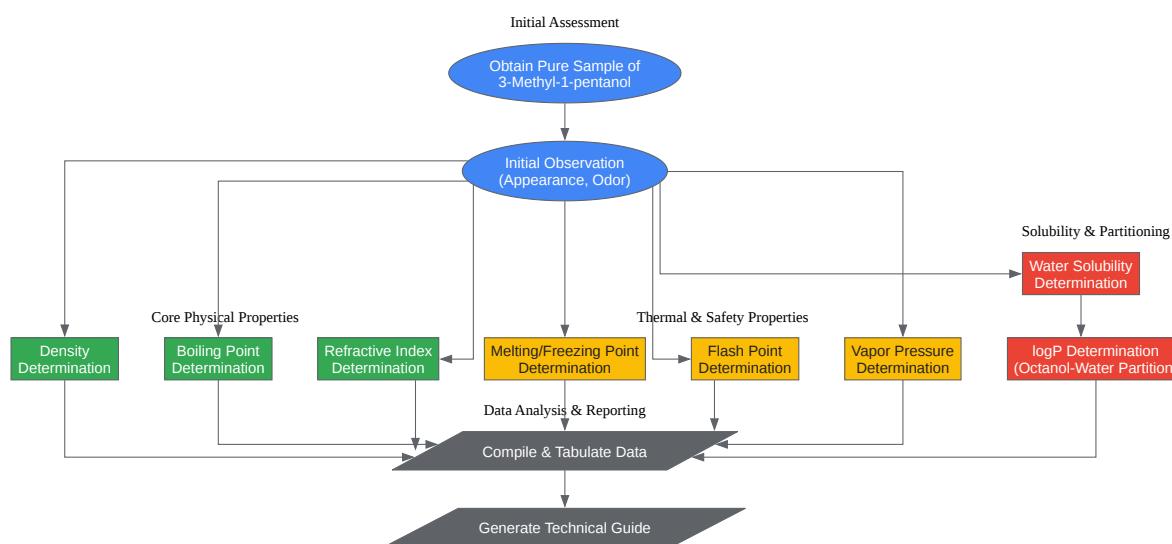
- Principle: A known amount of the substance is mixed with a known amount of water, and the concentration of the dissolved substance is measured.
- Apparatus: Flasks, analytical balance, and a method for determining the concentration of the dissolved substance (e.g., gas chromatography).
- Methodology (Flask Method):
 - A specific volume of distilled water is placed in a flask.
 - An excess amount of **3-Methyl-1-pentanol** is added to the water.
 - The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
 - The mixture is then allowed to stand to separate the undissolved portion.
 - A sample of the aqueous phase is carefully removed and its concentration is determined.

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

- Principle: The angle of refraction of a light beam passing through the liquid is measured.
- Apparatus: A refractometer (e.g., an Abbe refractometer).
- Methodology:

- A few drops of **3-Methyl-1-pentanol** are placed on the prism of the refractometer.
- The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
- The refractive index is read directly from the instrument's scale.
- The temperature is controlled and recorded as the refractive index is temperature-dependent.


Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

- Principle: The pressure of the vapor above the liquid in a closed container is measured at a specific temperature.
- Apparatus: A static or dynamic vapor pressure apparatus.
- Methodology (Static Method):
 - A small amount of degassed **3-Methyl-1-pentanol** is introduced into an evacuated chamber.
 - The chamber is maintained at a constant temperature.
 - The pressure inside the chamber is measured using a pressure transducer once equilibrium is reached. This pressure is the vapor pressure of the substance at that temperature.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid chemical substance like **3-Methyl-1-pentanol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. [PDF] Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Semantic Scholar [semanticscholar.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. aidic.it [aidic.it]
- 7. search.library.brandeis.edu [search.library.brandeis.edu]
- 8. U-M Library Search [search.lib.umich.edu]
- 9. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Physicochemical Properties of 3-Methyl-1-pentanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047404#physicochemical-properties-of-3-methyl-1-pentanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com